molecular formula C9H10N2 B189836 3-Ethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 10299-74-8

3-Ethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B189836
CAS RN: 10299-74-8
M. Wt: 146.19 g/mol
InChI Key: MVVXQWGFSJITIZ-UHFFFAOYSA-N
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Description

3-Ethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This molecule has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In

Mechanism Of Action

The mechanism of action of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to inhibit viral replication by targeting specific viral proteins.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine are diverse and depend on the specific application. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit viral replication. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Ethyl-1H-pyrrolo[2,3-b]pyridine in lab experiments is its diverse range of biological activities. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for further development. However, one of the limitations is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine. One potential application is in the development of novel cancer therapeutics. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further study. Additionally, its anti-inflammatory and antiviral properties make it a potential candidate for the treatment of various inflammatory and viral diseases. Furthermore, the development of novel synthetic methods to improve the yield and purity of the compound could make it more accessible for further study.

Scientific Research Applications

3-Ethyl-1H-pyrrolo[2,3-b]pyridine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to have antiviral activity against the hepatitis C virus.

properties

CAS RN

10299-74-8

Product Name

3-Ethyl-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3-ethyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H10N2/c1-2-7-6-11-9-8(7)4-3-5-10-9/h3-6H,2H2,1H3,(H,10,11)

InChI Key

MVVXQWGFSJITIZ-UHFFFAOYSA-N

SMILES

CCC1=CNC2=C1C=CC=N2

Canonical SMILES

CCC1=CNC2=C1C=CC=N2

synonyms

3-Ethyl-1H-pyrrolo[2,3-b]pyridine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-ethanone (1.34 g, 8.38 mmol) in TFA (25 mL) is added triethylsilane (6.09 g, 52.4 mmol) and stirred at rt for 18 h. The mixture is concentrated, diluted with 2 N aqueous KOH solution and extracted three times with DCM. The combined organic layer is dried (Na2SO4), filtered and evaporated. The resulting residue is chromatographed through silica gel eluting with 10% MeOH in DCM to afford 3-ethyl-1H-pyrrolo[2,3-b]pyridine (0.91 g). MS: 147 (M+H); 1H NMR (300 MHz, CDCl3): δ 9.23 (broad s, 1H), 8.32 (d, 1H), 7.94 (s, 1H), 7.05-7.14 (m, 2H), 2.80 (q, 2H), 1.35 (t, 3H).
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